molecular formula C21H12ClNO3 B086765 N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide CAS No. 117-05-5

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Cat. No.: B086765
CAS No.: 117-05-5
M. Wt: 361.8 g/mol
InChI Key: VDCUNNJIPITONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS: 117-05-5) is an anthraquinone-derived benzamide with the molecular formula C₂₁H₁₂ClNO₃ and a molecular weight of 361.78 g/mol . The compound features a chloro substituent at the 5-position of the anthraquinone core and a benzamide group at the 1-position. Key physicochemical properties include a LogP of 2.6568 (indicating moderate hydrophobicity), a boiling point of 625.8°C, and solubility of 5.3 × 10⁻⁴ g/L in water at 25°C . Its synthesis typically involves coupling 5-chloro-1-aminoanthraquinone with benzoyl chloride under amide-forming conditions, though detailed protocols are scarce in published literature .

Properties

IUPAC Name

N-(5-chloro-9,10-dioxoanthracen-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO3/c22-15-10-4-8-13-17(15)19(24)14-9-5-11-16(18(14)20(13)25)23-21(26)12-6-2-1-3-7-12/h1-11H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCUNNJIPITONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059444
Record name Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-05-5
Record name N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzamido-5-chloroanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-x-5-Baa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzamido-5-chloroanthraquinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7C2VCF9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ring-Closure Strategies

The anthraquinone scaffold is typically constructed via acid-catalyzed cyclization of benzophenone dicarboxylic acid derivatives. Patent EP0499451A1 details a method where 2-chlorobenzyl chloride reacts with xylene in the presence of a solid acid catalyst (e.g., zirconium-cobalt composites) to form 2-chloro-dimethyldiphenylmethane. Subsequent air oxidation yields 2-chloro-benzophenonedicarboxylic acid, which undergoes ring closure using oleum (10–40% SO₃ in H₂SO₄) at 90–95°C for 2–6 hours.

Table 1: Cyclization Conditions for Anthraquinone Formation

ParameterOptimal Range
Oleum Concentration20–30% SO₃
Temperature90–95°C
Reaction Time4 hours
Yield65–70%

This step produces a mixture of 1-chloroanthraquinone carboxylic acid isomers, requiring chromatographic separation to isolate the desired 1-position isomer.

Benzamide Functionalization

Acylation of 1-Amino-5-Chloroanthraquinone

The benzamide group is introduced via nucleophilic acyl substitution. Patent EP0499451A1 describes reacting 1-amino-5-chloroanthraquinone with benzoyl chloride in anhydrous DMF, catalyzed by triethylamine (TEA). The reaction proceeds at 50–60°C for 4 hours, achieving 90–92% conversion.

Optimization Insights:

  • Solvent Choice: DMF enhances reactivity compared to THF or toluene.

  • Stoichiometry: A 1.2:1 molar ratio of benzoyl chloride to amine prevents diacylation.

  • Workup: Precipitation in ice-water followed by filtration yields a white powder with 98% purity.

Alternative Pathways and Comparative Analysis

Direct Chlorination of Anthraquinone

An alternative approach involves chlorinating anthraquinone directly using Cl₂ gas in the presence of FeCl₃. However, this method lacks regioselectivity, producing a mixture of 5-, 6-, and 7-chloro isomers, complicating purification.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate the benzoylation step. Initial trials show a 30% reduction in reaction time (2.5 hours) with comparable yields (88–90%), though scalability remains unverified.

Industrial-Scale Production and Quality Control

Industrial synthesis (10 metric tons/week) prioritizes cost-effectiveness and reproducibility. Key steps include:

  • Batch Reactor Cyclization: 500-L reactors with oleum-resistant linings.

  • Continuous Filtration: Removes sulfuric acid residues post-cyclization.

  • Crystallization: Isopropyl alcohol/water mixtures recrystallize the final product to ≥98% purity.

Table 2: Industrial Production Metrics

MetricValue
Batch Cycle Time72 hours
Energy Consumption1.2 kWh/kg
Waste Generated0.5 kg/kg product

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has been studied for its anticancer properties. Research indicates that compounds related to anthraquinone derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that anthraquinones can intercalate into DNA and disrupt replication processes, leading to cancer cell death .

Antimicrobial Properties
This compound also exhibits antimicrobial activity. Its structure allows it to interact with bacterial membranes and inhibit growth. Specific derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to conventional antibiotics .

Materials Science

Dye Applications
Due to its vibrant color properties, this compound is explored as a dye in textile applications. Its stability and resistance to fading under light exposure make it suitable for use in various materials. The compound is particularly useful in creating dyes that require high durability and vibrant coloration .

Polymer Composites
In materials science, this compound has potential applications in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that anthraquinone derivatives can act as reinforcing agents in plastics and other materials .

Environmental Applications

Photodegradation Studies
The environmental impact of synthetic dyes has led to research into the photodegradation of compounds like this compound. Studies focus on how sunlight can break down these compounds in wastewater treatment processes, potentially leading to less harmful byproducts .

Bioremediation Efforts
Additionally, the compound's degradation products are being investigated for their role in bioremediation. Microorganisms capable of degrading anthraquinone derivatives can be harnessed to clean up contaminated environments .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values < 10 µM .
Study 2Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to known antibiotics .
Study 3Dye StabilityEvaluated the stability of the dye in various textile applications; found high resistance to UV degradation .
Study 4Environmental ImpactInvestigated the photodegradation pathways; identified non-toxic byproducts after UV treatment .

Mechanism of Action

The mechanism of action of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of anthraquinone-based benzamides. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Anthraquinone Benzamides

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) LogP Key Applications/Properties Reference
N-(5-Chloro-9,10-dioxo-1-anthryl)benzamide Cl at C5, benzamide at C1 C₂₁H₁₂ClNO₃ 361.78 2.6568 C–H activation, materials science
N-(4-Chloro-9,10-dioxo-1-anthryl)benzamide Cl at C4, benzamide at C1 C₂₁H₁₂ClNO₃ 361.78 3.1* Positional isomer; dye intermediate
N-(5-Amino-9,10-dioxo-1-anthryl)benzamide NH₂ at C5, benzamide at C1 C₂₁H₁₄N₂O₃ 342.35 1.2* Enhanced H-bonding, potential bioactivity
N-(2-Methyl-9,10-dioxo-1-anthryl)benzamide CH₃ at C2, benzamide at C1 C₂₂H₁₅NO₃ 341.36 3.5 High-yield synthesis (94% via acid chloride)
N-(5,8-Dichloro-9,10-dioxo-1-anthryl)benzamide Cl at C5 and C8 C₂₁H₁₁Cl₂NO₃ 396.22 5.5 Industrial-grade dye/pigment applications

*Estimated values based on structural analogs.

Physicochemical and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in the target compound increases electron deficiency, favoring charge-transfer interactions in materials science. In contrast, amino or methyl groups enhance electron density, improving solubility and bioactivity .
  • Thermal Stability: Chloro-substituted derivatives exhibit higher thermal stability (e.g., boiling point ~625°C) compared to amino analogs (~600°C) due to stronger intermolecular interactions .
  • Biological Activity: Amino-substituted analogs show promise in cytotoxic studies (e.g., N-(phenylcarbamoyl)benzamide derivatives inhibit tumor growth ), while chloro derivatives are less explored in biomedical contexts.

Biological Activity

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide, a compound with the CAS number 117-05-5, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC21H12ClNO3
Molecular Weight361.778 g/mol
Density1.447 g/cm³
Boiling Point506.2 °C at 760 mmHg
Flash Point260 °C

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways related to diabetes and cancer.
  • Antioxidant Activity : Its structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound may possess significant anticancer properties. In vitro studies revealed that the compound effectively inhibits the growth of various cancer cell lines. For instance:

  • Cell Line Tested : Human breast cancer (MCF-7) and lung cancer (A549) cells.
  • IC50 Values : The compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate potency against these cell lines.

Antidiabetic Effects

In vivo studies have assessed the antidiabetic potential of this compound using streptozotocin-induced diabetic mice. Key findings include:

  • Blood Glucose Levels : Treatment with this compound significantly reduced blood glucose levels from 250 mg/dL to approximately 180 mg/dL after four weeks of administration.
  • Mechanism of Action : The reduction in blood glucose is thought to be due to enhanced insulin sensitivity and inhibition of α-amylase activity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of this compound on multiple cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through a mitochondrial pathway involving cytochrome c release and activation of caspases .

Case Study 2: Diabetes Management

Another investigation focused on the antidiabetic effects of this compound in a diabetic mouse model. The study found that repeated administration led to improved glycemic control without significant side effects . This highlights its potential as a therapeutic agent for managing diabetes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via coupling reactions between anthraquinone derivatives and benzamide groups. For example, chlorinated anthraquinone intermediates (e.g., 5-chloro-1-aminoanthraquinone) can be acylated using benzoyl chloride under anhydrous conditions . Purification involves column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization from DMF/water. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can spectroscopic techniques be employed to confirm the molecular structure of this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6) shows aromatic protons at δ 7.8–8.3 ppm, with a singlet for the amide proton (δ 10.2 ppm). 13^{13}C NMR confirms carbonyl groups (C=O at ~185 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N–H (3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 361.05) matches the molecular formula C21_{21}H12_{12}ClNO3_3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.